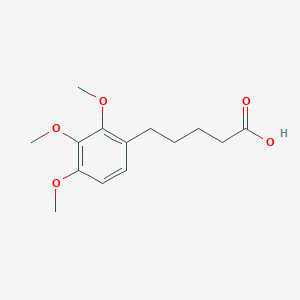

5-(2,3,4-Trimethoxyphenyl)pentanoic acid

描述

5-(2,3,4-Trimethoxyphenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone linked to a 2,3,4-trimethoxyphenyl group. This structure combines hydrophobic aromatic features with a carboxylic acid moiety, making it a versatile scaffold for drug development. The trimethoxyphenyl group is known to enhance binding affinity to biological targets, particularly in anticancer agents, due to its planar structure and ability to intercalate with DNA or inhibit enzymes like EGFR and HDAC . Its molecular formula is C₁₄H₂₀O₅, with a molecular weight of 280.31 g/mol. The compound has been investigated in hybrid inhibitors targeting dual pathways in cancer therapy .

属性

CAS 编号 |

859785-14-1 |

|---|---|

分子式 |

C14H20O5 |

分子量 |

268.30 g/mol |

IUPAC 名称 |

5-(2,3,4-trimethoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C14H20O5/c1-17-11-9-8-10(6-4-5-7-12(15)16)13(18-2)14(11)19-3/h8-9H,4-7H2,1-3H3,(H,15,16) |

InChI 键 |

AQCHGNPIJAMZJI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)OC |

产品来源 |

United States |

科学研究应用

Biological Activities

Research indicates that 5-(2,3,4-Trimethoxyphenyl)pentanoic acid exhibits notable biological activities:

Antioxidant Properties

The compound has demonstrated significant antioxidant capabilities due to its ability to scavenge free radicals. The methoxy groups contribute to this activity by stabilizing radical species through electron donation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory pathways. It has been shown to inhibit cyclooxygenase enzymes involved in the inflammatory response.

Cytotoxic Effects Against Cancer Cells

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of MDA-MB-231 human breast cancer cells with an IC50 value indicating moderate efficacy .

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of this compound derivatives against several cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments. For example, a derivative showed an IC50 value of 17.22 μM against prostate cancer cells (PC-3), demonstrating significant potential for further development .

Case Study 2: Anti-inflammatory Efficacy

In an experimental model of inflammation induced by carrageenan in rats, this compound was administered and resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

The biological and chemical properties of 5-(2,3,4-Trimethoxyphenyl)pentanoic acid are influenced by variations in substituents, chain length, and functional groups. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Phenyl Ring

(a) 4-(2,3,4-Trimethoxyphenyl)butanoic acid

- Structure: Shorter carbon chain (butanoic acid instead of pentanoic acid).

- Similarity : 0.98 (CAS 10538-48-4) .

(b) 5-(2,3-Dimethoxyphenyl)pentanoic acid

- Structure : Lacks the 4-methoxy group.

- Similarity : 0.96 (CAS 54130-93-7) .

- Impact : The absence of the 4-methoxy group reduces steric bulk and electronic effects, diminishing binding affinity in receptor assays .

(c) 5-(3,4-Methylenedioxyphenyl)pentanoic acid

Chain Length Modifications

(a) Pentanoic Acid vs. Hexanoic/Heptanoic Acid Derivatives

- Example: (E)-6-(4-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenoxy)hexanoic acid (Compound 2b) .

- Impact: Longer chains (hexanoic/heptanoic) improve solubility and may enhance membrane permeability but could reduce target specificity due to increased flexibility.

(b) Cyclization Attempts

- Example: Failed cyclization of 5-(p-methoxyphenyl)-pentanoic acid using polyphosphoric acid .

- Insight : The 2,3,4-trimethoxy configuration likely stabilizes the linear structure, making cyclization less feasible compared to dimethoxy variants.

Functional Group Additions

(a) Heterocyclic Modifications

- Example: 5-(1-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)pentanoic acid (Compound 4t) .

- Impact : Introduction of triazole rings enhances hydrogen bonding and π-π stacking, improving inhibition of kinases like EGFR .

(b) Cholecystokinin Antagonists

- Example: Loxiglumide (CR 1505), a pentanoic acid derivative with dichlorobenzoylamino and methoxypropyl groups .

- Divergent Activity : Demonstrates how altering substituents shifts activity from anticancer to gastrointestinal applications.

Stereochemical Considerations

- Example: (S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (Compound 2e) .

- Impact : Chirality influences receptor binding; the (S)-configuration in analogs enhances specificity for peptide targets .

常见问题

Q. How are conflicting spectral data (e.g., IR vs. Raman) resolved for this compound?

- Methodological Answer : Hybrid spectroscopic approaches, such as IR-Raman correlation maps, differentiate vibrational modes. For example, carbonyl stretching (1700–1720 cm⁻¹) in IR may overlap with aromatic C–H bends in Raman, but DFT-simulated spectra (Gaussian 16) assign peaks unambiguously by comparing force constants and dipole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。